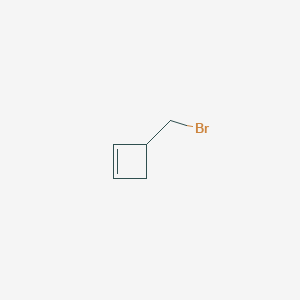
3-(Bromomethyl)cyclobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)cyclobut-1-ene is an organic compound characterized by a cyclobutane ring with a bromomethyl group attached to the second carbon of the ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)cyclobut-1-ene can be synthesized through the bromination of cyclobut-2-enylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.
Industrial Production Methods: In an industrial setting, the production of cyclobut-2-enylmethyl bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions: 3-(Bromomethyl)cyclobut-1-ene undergoes various chemical reactions, including:
Reduction: Reduction with tri-n-butyltin hydride yields 3-methylcyclobutene and penta-1,3-diene.
Substitution: Bromine abstraction by triethylsilyl radicals forms cyclobut-2-enylmethyl radicals.
Common Reagents and Conditions:
Tri-n-butyltin hydride: Used in reduction reactions to form alkenes and dienes.
Triethylsilyl radicals: Employed in substitution reactions to generate cyclobut-2-enylmethyl radicals.
Major Products:
- 3-Methylcyclobutene
- Penta-1,3-diene
- Penta-1,4-diene
科学研究应用
3-(Bromomethyl)cyclobut-1-ene is utilized in various scientific research applications, including:
- Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
- Material Science: In the development of novel materials with unique properties.
- Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug candidates.
作用机制
The mechanism of action of cyclobut-2-enylmethyl bromide involves the formation of cyclobut-2-enylmethyl radicals through bromine abstraction. These radicals can undergo ring-opening reactions to form pentadienyl radicals, which participate in further chemical transformations .
相似化合物的比较
- Cyclobutylmethyl bromide
- 3-Methylenecyclobutylmethyl bromide
Comparison: 3-(Bromomethyl)cyclobut-1-ene is unique due to its ability to form stable pentadienyl radicals upon ring-opening. This property distinguishes it from other cyclobutyl derivatives, which may not exhibit the same level of radical stability .
生物活性
3-(Bromomethyl)cyclobut-1-ene is a unique cyclic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a bromomethyl group attached to a cyclobutene ring, suggests various applications in synthetic organic chemistry and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C5H7Br
- Molecular Weight : 151.01 g/mol
- CAS Number : 75749-51-8
This compound exhibits biological activity primarily through its interaction with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.
Target Interaction
The compound may interact with:
- Enzymes : Inhibiting or modifying enzyme activity.
- Receptors : Binding to specific receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound has several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : It has shown potential as an antimicrobial agent, particularly against gram-positive bacteria.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory responses.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxic potential.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HeLa | 25 | Cervical |
| MCF-7 | 30 | Breast |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Pharmacological Profile
The pharmacokinetics of this compound are not extensively documented; however, initial findings suggest:
- Absorption : Moderate absorption through biological membranes due to its lipophilicity.
- Metabolism : Likely undergoes metabolic transformations involving cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion expected based on molecular weight.
属性
IUPAC Name |
3-(bromomethyl)cyclobutene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZNJRWIDZPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














